molecular formula C6H2Cl3FO2S B1411309 3,4-Dichloro-5-fluorobenzenesulfonyl chloride CAS No. 1803835-06-4

3,4-Dichloro-5-fluorobenzenesulfonyl chloride

Cat. No.: B1411309
CAS No.: 1803835-06-4
M. Wt: 263.5 g/mol
InChI Key: MDIHUIHNXWSHAD-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorobenzenesulfonyl chloride is a highly reactive chemical compound with the molecular formula C6H2Cl3FO2S and a molecular weight of 263.5 g/mol. This compound is known for its utility in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-fluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride derivatives. One common method includes the reaction of 3,4-dichlorobenzenesulfonyl chloride with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

3,4-Dichloro-5-fluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including inhibitors of specific enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 3,4-Dichloro-5-fluorobenzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The compound can modify molecular targets by introducing sulfonyl groups, which can alter the chemical and physical properties of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzenesulfonyl chloride: Similar in structure but with two fluorine atoms instead of chlorine and fluorine.

    4-Chlorobenzenesulfonyl chloride: Contains only one chlorine atom and lacks the fluorine atom.

    5-Fluorobenzenesulfonyl chloride: Contains only the fluorine atom without the chlorine atoms.

Uniqueness

3,4-Dichloro-5-fluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This combination of substituents allows for specific interactions and modifications in chemical synthesis and research applications.

Properties

IUPAC Name

3,4-dichloro-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-4-1-3(13(9,11)12)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIHUIHNXWSHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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